molecular formula C5H7Cl B1346679 3-Chlorocyclopentene CAS No. 96-40-2

3-Chlorocyclopentene

Cat. No. B1346679
Key on ui cas rn: 96-40-2
M. Wt: 102.56 g/mol
InChI Key: LPSWJRSLXCPGBK-UHFFFAOYSA-N
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Patent
US04731458

Procedure details

A three-neck, round-bottomed flask containing magnesium metal turnings (7.2 g, 0.299 moles), is equipped with a Friedrich condenser and kept under a nitrogen atmosphere. Tetrahydrofuran (300 ml) is added and the contents are allowed to stir. A solution of 1-chloro-5-methoxyheptane (48.1 g, 0.292 moles) is added in small portions and refluxed. The mixture is allowed to stir for 3 hours. The resultant dark yellow solution is cooled to -25° C., and the condenser is removed and replaced with a dry ice addition funnel. A solution of 3-chlorocyclopentene (29.9 g, 0.292 moles) is added over a period of one hour. The viscous solution is poured into two liters of saturated ammonium chloride, extracted with ether, and dried over anhydrous sodium sulfate. Distillation yields 3-(5-methoxyheptyl)cyclopentene (51.5 g, 0.262 moles) as a clear, colorless oil boiling at about 90° C. at 0.3 mm and 54° C. at 0.1 mm.
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
turnings
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
48.1 g
Type
reactant
Reaction Step Three
Quantity
29.9 g
Type
reactant
Reaction Step Four
Quantity
2 L
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].Cl[CH2:3][CH2:4][CH2:5][CH2:6][CH:7]([O:10][CH3:11])[CH2:8][CH3:9].Cl[CH:13]1[CH2:17][CH2:16][CH:15]=[CH:14]1.[Cl-].[NH4+]>O1CCCC1>[CH3:11][O:10][CH:7]([CH2:8][CH3:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH:17]1[CH2:16][CH2:15][CH:14]=[CH:13]1 |f:3.4|

Inputs

Step One
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
turnings
Quantity
7.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
48.1 g
Type
reactant
Smiles
ClCCCCC(CC)OC
Step Four
Name
Quantity
29.9 g
Type
reactant
Smiles
ClC1C=CCC1
Step Five
Name
Quantity
2 L
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is equipped with a Friedrich condenser
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
STIRRING
Type
STIRRING
Details
to stir for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the condenser is removed
ADDITION
Type
ADDITION
Details
replaced with a dry ice addition funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
COC(CCCCC1C=CCC1)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.262 mol
AMOUNT: MASS 51.5 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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